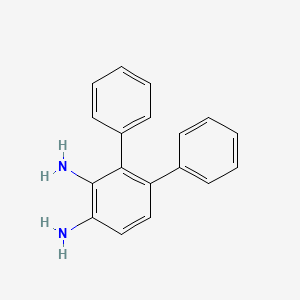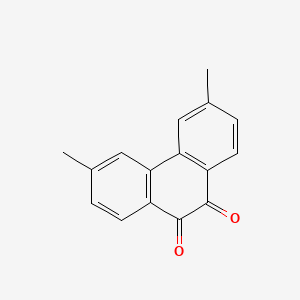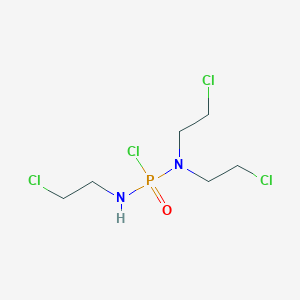
Terphenyldiamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Terphenyldiamine, also known as 4,4’-Diamino-p-terphenyl, is an organic compound with the molecular formula C18H16N2. It is a derivative of p-terphenyl, where two amino groups are attached to the para positions of the central benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
Terphenyldiamine can be synthesized through several methods. One common approach involves the two-electron oxidation of aniline-based compounds. For instance, the oxidation of 4,4’'-p-terphenyldiamine can yield this compound dications . The reaction conditions typically involve the use of strong oxidizing agents and controlled environments to ensure the stability of the intermediate products.
Industrial Production Methods
In industrial settings, this compound is often produced through high-temperature solution polycondensation. This method involves the reaction of aromatic diamine monomers with dianhydrides in polar solvents such as m-cresol and pyridine . The process is optimized to achieve high yields and purity, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
Terphenyldiamine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the amino groups, which act as nucleophiles and can participate in electrophilic aromatic substitution reactions .
Common Reagents and Conditions
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce this compound to its corresponding amine derivatives.
Major Products Formed
The major products formed from these reactions include this compound dications, sulfonamides, and nitro derivatives. These products have distinct electronic and structural properties, making them valuable for various applications .
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: The compound’s unique electronic properties are being explored for use in medical imaging and diagnostic tools.
作用機序
The mechanism by which terphenyldiamine exerts its effects involves its interaction with various molecular targets and pathways. The amino groups in this compound can form hydrogen bonds and interact with electron-rich sites in biological molecules, influencing their structure and function. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial for its biological activity .
類似化合物との比較
Terphenyldiamine can be compared with other similar compounds, such as aniline-based diradicals and quinodimethane diradicals. These compounds share similar electronic properties but differ in their structural arrangements and reactivity. For example, while this compound dications are open-shell singlets with large singlet-triplet energy gaps, quinodimethane diradicals exhibit different ground states and reactivity patterns .
List of Similar Compounds
- Aniline-based diradicals
- Quinodimethane diradicals
- p-Terphenyl derivatives
This compound’s unique combination of electronic properties and reactivity makes it a valuable compound for scientific research and industrial applications. Its versatility and potential for further functionalization continue to drive interest in its study and utilization.
特性
CAS番号 |
60108-73-8 |
|---|---|
分子式 |
C18H16N2 |
分子量 |
260.3 g/mol |
IUPAC名 |
3,4-diphenylbenzene-1,2-diamine |
InChI |
InChI=1S/C18H16N2/c19-16-12-11-15(13-7-3-1-4-8-13)17(18(16)20)14-9-5-2-6-10-14/h1-12H,19-20H2 |
InChIキー |
DEQUFFZCXSTYJC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)N)N)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzylsulfanyl)methyl]-4-chloro-6-[(diethylamino)methyl]phenol](/img/structure/B14604559.png)
![N-[2-(Benzyloxy)-5-(pyridine-2-carbonyl)phenyl]urea](/img/structure/B14604562.png)
![N,N-Dimethyl-6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14604570.png)


![3-[Bis(dimethylamino)phosphoryl]-1,1-dimethylurea](/img/structure/B14604582.png)

![2H-Naphtho[2,3-b]pyran-5,10-dione, 9-methoxy-2,2-dimethyl-](/img/structure/B14604591.png)

![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)



